4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4,6-trimethylphenyl group at position 5 and a brominated benzamide moiety at position 2. The bromine atom at the para-position of the benzamide group likely enhances bioactivity by influencing electronic and steric properties, as observed in structurally related brominated thiadiazoles . Its synthesis likely follows established protocols for thiadiazole derivatives, involving cyclization of thiosemicarbazides with appropriate carbonyl precursors .
Properties
IUPAC Name |
4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-4-6-14(19)7-5-13/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOCOMUFYUZTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H16BrN3OS, with a molecular weight of 364.28 g/mol. The compound features a bromine atom and a thiadiazole ring that are critical for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom and the thiadiazole moiety are believed to facilitate binding with enzymes or receptors, influencing their activity. This interaction can lead to several biological effects including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting the growth of various pathogens.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against different cell lines. Below is a summary table of its biological effects:
| Activity | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| Anticancer (Breast) | MCF-7 | 8.0 | |
| Anticancer (Lung) | HCC827 | 6.26 | |
| Anticancer (Leukemia) | CEM-13 | 5.0 |
Case Studies
- Antimicrobial Activity : A study highlighted the effectiveness of the compound against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Studies : In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells and HCC827 lung cancer cells at micromolar concentrations. Flow cytometry analyses revealed that it induces apoptosis in these cell lines through caspase activation pathways.
- Mechanistic Insights : Further research indicated that the compound's mechanism involves the modulation of cell cycle regulators and apoptotic pathways, contributing to its anticancer efficacy.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- A study evaluated several derivatives for their in vitro activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain compounds showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The anticancer potential of 4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored through various assays:
- In vitro assays against human breast adenocarcinoma cell lines (e.g., MCF7) revealed that some derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics .
Case Study 1: Antimicrobial Efficacy
In a study published in PMC, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial properties. The results indicated that compounds with similar structural features to this compound had effective activity against resistant strains of bacteria and fungi. The findings emphasized the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of thiadiazole derivatives including this compound. The study utilized the Sulforhodamine B assay to assess cell viability against various cancer cell lines. Results highlighted that certain modifications to the benzamide moiety significantly increased cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The bioactivity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Bromine vs. Chlorine : Bromo-substituted analogs (e.g., ) consistently show higher anticancer potency than chloro derivatives (e.g., ), likely due to increased electronegativity and steric bulk.
- Methoxy Substitution : Methoxy groups (electron-donating) reduce activity compared to halogenated (electron-withdrawing) analogs, highlighting the importance of electronic effects .
Molecular Docking and Binding Affinity
Compounds with bulky or electronegative substituents exhibit stronger binding to DHFR. For example:
- The dichloro-trichloroethyl derivative (ΔG = −9.0 kcal/mol) forms three hydrogen bonds with DHFR’s active site (Asp 21, Ser 59, Tyr 22) .
- Bromo-substituted compounds may achieve similar or superior binding due to enhanced van der Waals interactions, though experimental validation is needed for the target compound.
Q & A
Q. Q1. What are the optimized synthetic routes for 4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
A1. The synthesis typically involves coupling a 4-bromobenzoyl chloride derivative with a 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine precursor. Key steps include:
- Amide Bond Formation : Reacting the amine with benzoyl chloride in pyridine under reflux (24–48 hours) .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .
- Yield Optimization : Excess benzoyl chloride (1.2–1.5 equiv.) and anhydrous conditions minimize side reactions. Yields range from 45–70% depending on substituent steric effects .
Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
A2.
- NMR : H/C NMR confirms regiochemistry of the thiadiazole and benzamide moieties. Key signals: aromatic protons (δ 7.2–8.1 ppm), thiadiazole C=N (δ 160–165 ppm) .
- X-Ray Crystallography : Reveals intermolecular hydrogen bonds (N–H···N) forming centrosymmetric dimers and C–H···π interactions stabilizing crystal packing .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da accuracy) .
Advanced Research Questions
Q. Q3. How can computational methods predict the bioactivity of this compound against bacterial PFOR enzymes?
A3.
- Molecular Docking : Use AutoDock Vina to model interactions between the benzamide’s bromo group and PFOR’s active-site cysteine residues. The 2,4,6-trimethylphenyl group may occupy a hydrophobic pocket .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD < 2 Å indicates stable enzyme-ligand complexes .
- SAR Analysis : Compare with analogs (e.g., 4-chloro or 4-fluoro substitutions) to identify electronegativity-dependent inhibition trends .
Q. Q4. What strategies resolve contradictory bioactivity data in antimicrobial assays?
A4.
- Standardized Assays : Use CLSI/MIC guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922) to minimize variability .
- Metabolic Profiling : LC-MS/MS quantifies intracellular accumulation differences in Gram-positive vs. Gram-negative bacteria .
- Synergy Testing : Combine with β-lactams; fractional inhibitory concentration (FIC) < 0.5 suggests potentiation .
Q. Q5. How does the compound’s solubility in DMSO/water mixtures affect in vitro assays?
A5.
- Solubility Limits : >10 mM in DMSO, but <50 µM in aqueous buffers (PBS, pH 7.4). Use sonication (30 min) and 0.1% Tween-80 to stabilize colloidal dispersions .
- Artifact Mitigation : Control experiments with DMSO-only (≤1% v/v) confirm bioactivity is compound-specific .
Methodological Challenges
Q. Q6. What purification challenges arise during scale-up synthesis, and how are they addressed?
A6.
- Byproduct Formation : Hydrolysis of the thiadiazole ring under acidic conditions. Mitigate by maintaining pH 6–7 during workup .
- Column Chromatography : Use gradient elution (hexane → ethyl acetate) to separate unreacted benzoyl chloride and amine precursors .
- Crystallization Solvent Screening : Methanol yields needle-like crystals (purity >98%), while DMF/water produces microcrystalline aggregates .
Q. Q7. How are hydrogen-bonding interactions leveraged in crystal engineering for stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
